molecular formula C13H13ClN4O3S B2687795 (2-chlorophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034379-67-2

(2-chlorophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2687795
CAS No.: 2034379-67-2
M. Wt: 340.78
InChI Key: LJUHYNBAGYUZEH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, a sulfonyl group, and a chlorophenyl group. The 1,2,4-triazole ring is a type of azole, a class of five-membered nitrogen-containing heterocycles. Azoles are widely used in medicinal chemistry due to their safety profile and high therapeutic index .

Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Evaluation

One study highlights the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, demonstrating an efficient approach to creating pharmacologically active substances. Although the specific compound is not directly mentioned, the methodologies and pharmacological screenings discussed could be applicable for its synthesis and evaluation of biological activities (Mistry & Desai, 2006).

Antioxidant Properties of Diphenylmethane Derivatives

Another study explores the synthesis and antioxidant properties of diphenylmethane derivatives, including bromophenols. This research provides insights into the potential for designing compounds with effective antioxidant power, suggesting possible applications for related compounds in mitigating oxidative stress (Balaydın et al., 2010).

Biological Activities of Aryl Methanones

Research on the synthesis, structure, and biological activities of novel N-phenylpyrazolyl aryl methanones derivatives, containing arylthio/sulfinyl/sulfonyl groups, reveals that some compounds exhibit favorable herbicidal and insecticidal activities. This study's findings could be relevant to developing new agrochemicals or pest control agents (Wang et al., 2015).

Synthesis and Antiviral Activity

A study focused on the synthesis and antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides presents the creation of new derivatives and their evaluation against the tobacco mosaic virus. This research suggests potential routes for the development of antiviral agents related to the compound of interest (Chen et al., 2010).

Anticancer and Antimicrobial Agents

Research into the synthesis of novel biologically potent heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine, demonstrated significant anticancer and antimicrobial activities. These studies underline the potential therapeutic applications of structurally related compounds (Katariya et al., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many azole-based drugs work by inhibiting the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .

Properties

IUPAC Name

(2-chlorophenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3S/c1-17-8-15-16-13(17)22(20,21)9-6-18(7-9)12(19)10-4-2-3-5-11(10)14/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUHYNBAGYUZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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